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Compound of Interest

Compound Name: 1-isobutyl-1H-pyrazol-5-amine

Cat. No.: B1276357 Get Quote

An In-depth Technical Guide to 1-isobutyl-1H-
pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,

and potential applications of 1-isobutyl-1H-pyrazol-5-amine. The information is intended for

researchers in medicinal chemistry, drug discovery, and related scientific fields.

Core Chemical Properties and Structure
1-isobutyl-1H-pyrazol-5-amine is a heterocyclic amine featuring a pyrazole ring substituted

with an isobutyl group at the N1 position and an amine group at the C5 position. Its structural

characteristics make it a valuable building block in the synthesis of more complex molecules,

particularly for screening in drug discovery programs.

Physicochemical and Structural Data
The key chemical and physical properties of 1-isobutyl-1H-pyrazol-5-amine are summarized

in the table below. While specific experimental values for properties such as boiling point and

density are not widely published, the compound is known to be a liquid at room temperature.[1]
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Property Value Source(s)

IUPAC Name 1-isobutyl-1H-pyrazol-5-amine [3]

Synonyms

1-(2-Methylpropyl)-1H-pyrazol-

5-amine, 1-isobutyl-1H-

pyrazol-5-ylamine

[3]

CAS Number 3524-18-3 [1][2][3]

Molecular Formula C₇H₁₃N₃ [1][3]

Molecular Weight 139.20 g/mol [1][4]

Physical Form Liquid [1][2]

Purity ≥95% (Commercially available) [1][2][4]

InChI Key
AGAFAORHXSFBGK-

UHFFFAOYSA-N
[1]

Predicted logP 0.93 [2]

Rotatable Bonds 2 [2]

Stability

Generally stable under normal

laboratory conditions. Should

be stored away from strong

acids or bases.

[5]

Toxicity

Classified under acute toxicity

categories; consult Safety

Data Sheet (SDS) for handling.

[5]

Chemical Structure
The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of

the pyrazole ring, the N-isobutyl group, and the C5-amine group.

Fig. 1: 2D structure of 1-isobutyl-1H-pyrazol-5-amine.

Experimental Protocols
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Detailed experimental protocols for the synthesis and characterization of 1-isobutyl-1H-
pyrazol-5-amine are not explicitly available in peer-reviewed literature. However, based on

established synthetic routes for substituted 5-aminopyrazoles, a plausible and detailed

methodology is provided below.

Proposed Synthesis Protocol
The synthesis of N-alkylated-5-aminopyrazoles is commonly achieved via the

cyclocondensation reaction of a substituted hydrazine with a β-ketonitrile or a derivative of

malononitrile. The following protocol describes a representative synthesis starting from

isobutylhydrazine and 3-aminocinnamonitrile (a derivative of benzoylacetonitrile).

Reaction Setup Work-up and Isolation Purification

Combine Isobutylhydrazine (1.1 eq) 
 and 3-Aminocinnamonitrile (1.0 eq) 

 in Ethanol

Heat mixture to reflux 
 (approx. 78 °C)

Monitor reaction progress 
 by TLC (e.g., 4-8 hours) Cool reaction to RT Remove solvent under 

 reduced pressure
Dissolve residue in Ethyl Acetate, 

 wash with water and brine
Dry organic layer 

 (e.g., over Na₂SO₄) Concentrate in vacuo
Purify crude product via 

 flash column chromatography 
 (Silica gel, Hexane:EtOAc gradient)

1-isobutyl-1H-pyrazol-5-amine 
 (Liquid)

Click to download full resolution via product page

Fig. 2: General workflow for the synthesis of 1-isobutyl-1H-pyrazol-5-amine.

Materials:

Isobutylhydrazine (or its salt, e.g., hydrochloride)

3-Ethoxyacrylonitrile (or similar β-alkoxyacrylonitrile)

Ethanol (absolute)

Sodium ethoxide (if starting with a hydrazine salt)

Ethyl acetate, Hexanes (for chromatography)

Saturated sodium bicarbonate solution, Brine

Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography

Procedure:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, add 3-ethoxyacrylonitrile (1.0 equivalent) and absolute ethanol.

Add isobutylhydrazine (1.1 equivalents) to the solution. If using a hydrazine salt, pre-treat the

ethanol solution with a corresponding equivalent of a base like sodium ethoxide and stir for

30 minutes before adding the acrylonitrile.

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours.

Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC),

observing the consumption of the starting materials.

Work-up: Once complete, allow the mixture to cool to room temperature. Remove the

ethanol under reduced pressure using a rotary evaporator.

Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer

sequentially with a saturated sodium bicarbonate solution (2x) and brine (1x).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate in vacuo to yield the crude product.

Purification: Purify the crude liquid via flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-isobutyl-1H-pyrazol-
5-amine.

Characterization Protocols
The identity and purity of the synthesized compound should be confirmed using standard

spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Use the residual solvent peak as an internal reference.

Confirm the structure by analyzing chemical shifts, integration values, and coupling patterns.

2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous signal

assignment.

2. Infrared (IR) Spectroscopy:

Obtain the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory.

Apply a small drop of the neat liquid product directly onto the ATR crystal.

Record the spectrum, typically from 4000 to 400 cm⁻¹.

Identify characteristic absorption bands for N-H (amine), C-H (aliphatic), C=N, and C=C

(pyrazole ring) bonds.

3. Mass Spectrometry (MS):

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source

in positive ion mode.

Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) to confirm the

molecular weight.

Spectroscopic Data Analysis (Predicted)
As experimental spectra are not publicly available, this section provides an analysis of the

expected spectroscopic signatures for 1-isobutyl-1H-pyrazol-5-amine based on its structure.

Predicted ¹H and ¹³C NMR Spectra
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The following tables summarize the predicted chemical shifts (in ppm) for the key protons and

carbons in the molecule. Predictions are based on standard chemical shift values for similar

structural motifs.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Protons
Predicted δ
(ppm)

Multiplicity Integration Assignment

H-3 ~7.2-7.4 d (J ≈ 2.5 Hz) 1H Pyrazole ring CH

H-4 ~5.4-5.6 d (J ≈ 2.5 Hz) 1H Pyrazole ring CH

-NH₂ ~3.5-4.5 br s 2H Amine

-CH₂- (isobutyl) ~3.6-3.8 d (J ≈ 7.2 Hz) 2H N-CH₂

-CH- (isobutyl) ~2.0-2.2 m 1H Isobutyl methine

-CH₃ (isobutyl) ~0.8-1.0 d (J ≈ 6.7 Hz) 6H Isobutyl methyls

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Carbon Atom Predicted δ (ppm) Assignment

C-5 ~148-152 Pyrazole ring C-NH₂

C-3 ~135-138 Pyrazole ring CH

C-4 ~95-98 Pyrazole ring CH

-CH₂- (isobutyl) ~55-58 N-CH₂

-CH- (isobutyl) ~28-30 Isobutyl methine

-CH₃ (isobutyl) ~19-21 Isobutyl methyls

Expected IR and MS Signatures
IR Spectrum: Key absorption bands are expected around 3400-3200 cm⁻¹ (N-H stretching of

the primary amine), 2960-2870 cm⁻¹ (aliphatic C-H stretching), and 1620-1500 cm⁻¹ (C=N
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and C=C stretching of the pyrazole ring).

Mass Spectrum (ESI+): The primary ion observed would be the protonated molecular ion

[M+H]⁺ at an m/z of approximately 140.2.

Biological Activity and Screening Workflow
While the specific biological activity of 1-isobutyl-1H-pyrazol-5-amine is not documented, the

5-aminopyrazole scaffold is a well-known pharmacophore present in compounds with a wide

range of therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

A logical workflow for the initial biological screening of this novel compound is proposed below.
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Phase 1: Primary Screening

In Vitro Assays (Single High Concentration)

Phase 2: Hit Validation

Phase 3: Lead Prioritization

1-isobutyl-1H-pyrazol-5-amine 
 (Test Compound)

Anticancer Screen 
 (e.g., NCI-60 Panel)

Antimicrobial Screen 
 (MIC vs. Bacteria/Fungi)

Anti-inflammatory Screen 
 (e.g., COX-2 Inhibition)

Activity 'Hit' Identified 
 (e.g., >50% inhibition)

If activity observed If activity observed If activity observed

Dose-Response & IC₅₀/MIC 
 Determination

Cytotoxicity Assay 
 (vs. Normal Cell Line, e.g., HSF)

Selectivity Profiling 
 (e.g., Kinome Scan, Isozyme Panel)

If favorable therapeutic index

In Silico / In Vitro ADMET 
 (Solubility, Permeability, Stability)

Decision: 
 Advance to SAR/Lead Op?

Click to download full resolution via product page

Fig. 3: Logical workflow for biological screening of the target compound.
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This tiered approach allows for efficient initial screening to identify potential biological activities,

followed by more rigorous validation and characterization of any confirmed "hits" to determine

their potential as starting points for a drug discovery program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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